MIDD0301 Lacks the Immunotoxicity and Organ Atrophy Associated with Corticosteroids
In a 28-day repeat-dose immunotoxicity study in mice, MIDD0301 (100 mg/kg oral, b.i.d.) demonstrated a favorable safety profile in stark contrast to the corticosteroid prednisone (5 mg/kg). Unlike prednisone, MIDD0301 did not cause weight loss or organ atrophy [1]. This indicates that MIDD0301 achieves anti-inflammatory effects without the hallmark immunotoxicological liabilities of standard-of-care corticosteroids.
| Evidence Dimension | Weight change and organ weight |
|---|---|
| Target Compound Data | No effect on weight gain; spleen and thymus weights unchanged. |
| Comparator Or Baseline | Prednisone (5 mg/kg): Significant weight loss; significantly reduced spleen and thymus weights. |
| Quantified Difference | Qualitative difference: MIDD0301 had no effect vs. prednisone caused significant weight loss and organ atrophy. |
| Conditions | 28-day repeat dose oral study in mice (MIDD0301: 100 mg/kg b.i.d.; prednisone: 5 mg/kg). |
Why This Matters
For researchers developing asthma therapies, this data demonstrates that MIDD0301 provides an anti-inflammatory benefit without the systemic toxicity that limits the chronic use of corticosteroids.
- [1] Zahn NM, Huber AT, Mikulsky BN, et al. MIDD0301 - A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression. Basic Clin Pharmacol Toxicol. 2019;125(1):75-84. View Source
